molecular formula C21H21FN2O3S2 B2471644 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922855-70-7

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2471644
CAS No.: 922855-70-7
M. Wt: 432.53
InChI Key: IJQPTXFQXGFWFK-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Introduction of the Sulfonyl Group: The thiazole intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Formation of the Butanamide Moiety: Finally, the sulfonylated thiazole is reacted with butanoyl chloride in the presence of a base to form the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
  • N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-bromophenyl)sulfonyl)butanamide

Uniqueness

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S2/c1-14-5-6-15(2)18(12-14)19-13-28-21(23-19)24-20(25)4-3-11-29(26,27)17-9-7-16(22)8-10-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQPTXFQXGFWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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